3-(Thiophen-3-yl)cyclobutan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis

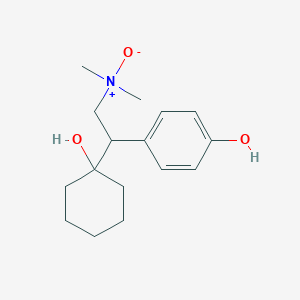

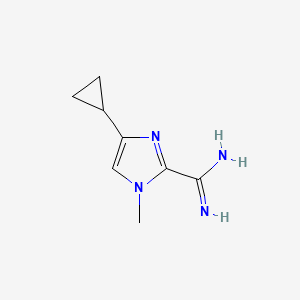

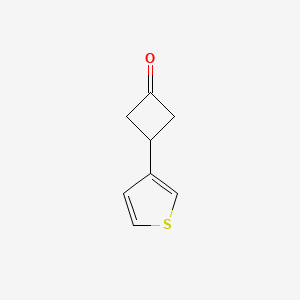

The molecular formula of 3-(Thiophen-3-yl)cyclobutan-1-one is C8H8OS. Its molecular weight is 152.22 g/mol.Chemical Reactions Analysis

Thiophene and its derivatives are known for their extensive substitution reactions . They resemble benzene in most of their reactions .Applications De Recherche Scientifique

Photocycloaddition Reactions

Photocycloaddition reactions involving 3-acetylthiophenes, such as 3-acetylbenzo[b]thiophene, have been explored for the synthesis of cyclobuta[b][1]benzothiophenes. These reactions demonstrate regioselective but stereounselective pathways, leading to the formation of isomeric adducts. This process showcases the potential of utilizing thiophene derivatives in photochemical reactions to produce complex heterocyclic compounds (Döpp, Hassan, & Henkel, 2006).

Crystallography of Oxime Derivatives

Studies on oxime derivatives containing cyclobutane rings have provided insight into the crystallographic properties of these compounds. The research highlights differences in the puckering of the cyclobutane ring and the conformational preferences of the attached groups, contributing to the understanding of molecular interactions and network formations in the solid state (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

Antimicrobial Activity of Schiff Base Ligands

The synthesis of Schiff base ligands containing cyclobutane and thiazole rings has been investigated for their antimicrobial properties. The research demonstrates the potential of these ligands and their metal complexes in inhibiting various microorganisms, suggesting applications in the development of new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Gold-Catalyzed Cycloadditions

Gold-catalyzed intermolecular [2+2] cycloadditions using allenamides and alkenes have been applied to synthesize highly substituted cyclobutane derivatives. This method highlights the versatility of gold catalysis in facilitating regio- and stereocontrolled transformations, opening avenues for the creation of complex molecular architectures (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).

Antitumor Evaluation of Heterocyclic Compounds

The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been explored for antitumor activity. These compounds, incorporating diverse heterocyclic rings, have shown promising inhibitory effects against various cancer cell lines, suggesting their potential in cancer therapy (Shams, Mohareb, Helal, & Mahmoud, 2010).

Orientations Futures

Thiophene-based analogs have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mécanisme D'action

Target of Action

Related compounds with a thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that thiophene derivatives are known to interact with various targets, leading to a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Related compounds with a thiophene ring system have been shown to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis of related compounds often uses environmentally-friendly solvents .

Analyse Biochimique

Biochemical Properties

3-(Thiophen-3-yl)cyclobutan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and hypoglycemic effects in adult zebrafish, indicating their potential impact on cellular processes . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives have been shown to interact with enzymes such as COX-1 and TRPA1 channels, leading to their inhibition and subsequent therapeutic effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Thiophene derivatives have been shown to exhibit stable pharmacokinetic properties, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that thiophene derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiophene derivatives have been shown to undergo metabolic transformations, leading to the formation of active metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Propriétés

IUPAC Name |

3-thiophen-3-ylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8-3-7(4-8)6-1-2-10-5-6/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXZJXDCCKTVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)